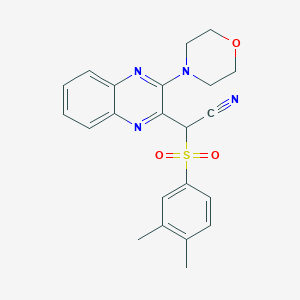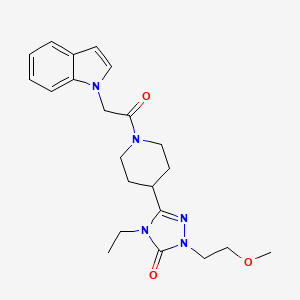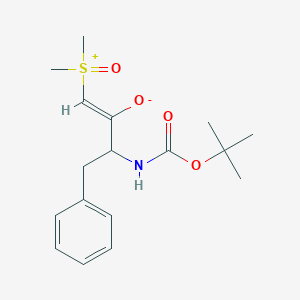
2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile, also known as DMXAA, is a small molecule that has been studied for its potential use in cancer treatment. It was first discovered in the 1990s and has since been the subject of numerous scientific studies.
Mecanismo De Acción
2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile works by activating the STING pathway in immune cells, which leads to the production of interferons and other cytokines that help to fight off cancer cells. It also inhibits the formation of new blood vessels that tumors need to grow and spread.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in both preclinical and clinical studies. It has been shown to increase the production of interferons and other cytokines, as well as to inhibit the formation of new blood vessels. It has also been shown to have anti-inflammatory effects and to enhance the activity of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile is that it has been shown to be effective in a variety of cancer cell lines, making it a promising candidate for further study. However, there are also limitations to its use in lab experiments. For example, it can be difficult to synthesize and purify this compound, and it can be toxic to normal cells at high concentrations.
Direcciones Futuras
There are several future directions for 2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile research. One area of focus is on developing more efficient synthesis methods for this compound. Another area of focus is on identifying biomarkers that can predict which patients are most likely to respond to this compound treatment. Additionally, there is ongoing research into the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is interest in exploring the use of this compound in other diseases, such as viral infections and autoimmune disorders.
Métodos De Síntesis
2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile can be synthesized in several ways, but the most common method involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-amino-3-morpholinoquinoxaline in the presence of a base such as triethylamine. The resulting product is then treated with acetonitrile and a catalyst such as palladium on carbon to yield this compound.
Aplicaciones Científicas De Investigación
2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. This compound works by activating the immune system to attack cancer cells, and it has been shown to be effective in both preclinical and clinical studies.
Propiedades
IUPAC Name |
2-(3,4-dimethylphenyl)sulfonyl-2-(3-morpholin-4-ylquinoxalin-2-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-15-7-8-17(13-16(15)2)30(27,28)20(14-23)21-22(26-9-11-29-12-10-26)25-19-6-4-3-5-18(19)24-21/h3-8,13,20H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKHOWSJOYRMMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Chloropyridin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2620426.png)
![N-(3-acetylphenyl)-2-(4-(4-isopropylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2620427.png)
![N-(2-methoxyphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2620428.png)
![N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)cyclopropanecarboxamide](/img/structure/B2620430.png)

![2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide](/img/structure/B2620434.png)

![N-(4-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2620437.png)
![1-Boc-6-hydroxy-1-azaspiro[3.3]heptane](/img/structure/B2620438.png)
![4-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2620439.png)



![S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioate](/img/structure/B2620447.png)